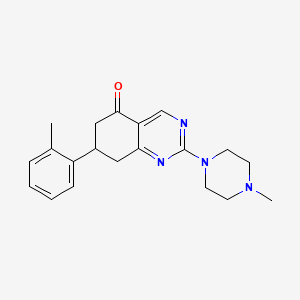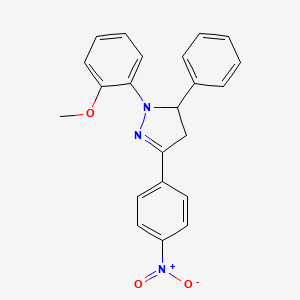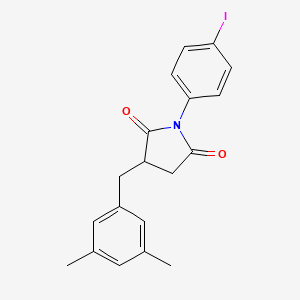
7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as VUF-6002, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the quinazolinone class of compounds and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to be related to its ability to modulate the activity of certain neurotransmitters in the brain, specifically serotonin and dopamine. 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood disorders. Additionally, this compound has been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects in different studies. In neuroscience, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety. In oncology, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in breast cancer cells, which can lead to a reduction in tumor growth. In cardiovascular diseases, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and improve mitochondrial function, which can lead to a reduction in ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its high potency and selectivity towards its target receptors. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone is its poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of certain experiments.
将来の方向性
There are several future directions for the study of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in neuroscience, oncology, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of more water-soluble analogs of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone could lead to the development of more effective drugs based on this compound.
合成法
The synthesis of 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the condensation of the resulting intermediate with 4-methylpiperazine. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride. The overall yield of the synthesis process is around 40%.
科学的研究の応用
7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various research fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has shown promising results in the treatment of anxiety and depression disorders. In oncology, this compound has been studied for its potential anti-cancer properties, specifically in the treatment of breast cancer. In cardiovascular diseases, 7-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a protective effect against ischemia-reperfusion injury.
特性
IUPAC Name |
7-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-5-3-4-6-16(14)15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(2)8-10-24/h3-6,13,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELMYQNNMEFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-hydroxycyclohexyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4882434.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)

![1-(1-cyclohexen-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4882509.png)
![N-benzyl-1-[2-(mesitylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4882522.png)

![3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4882528.png)